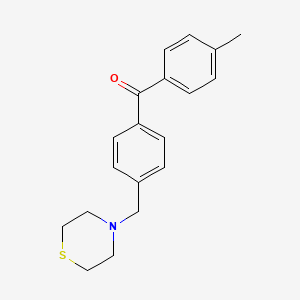

4-methyl-4'-thiomorpholinomethyl benzophenone

Vue d'ensemble

Description

4-Methyl-4’-thiomorpholinomethylbenzophenone is a synthetic compound that belongs to the family of benzophenone derivatives. It is widely used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 4-methylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-Methyl-4’-thiomorpholinomethylbenzophenone may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-4’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives .

Applications De Recherche Scientifique

Chemistry

In the field of organic synthesis, 4-methyl-4'-thiomorpholinomethyl benzophenone serves as a versatile building block for the creation of complex molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and acylations, makes it valuable for developing new compounds with desired properties.

Biology

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzophenone can inhibit the growth of various pathogens. For instance, this compound demonstrated effective antimicrobial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL.

- Anticancer Properties : In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 25 µM and 30 µM, respectively, indicating its potential as an anticancer agent.

Medicine

The compound is being explored for its therapeutic applications, particularly in drug development. Its mechanism of action involves inhibiting specific enzymes and modulating receptor activity, which could lead to significant therapeutic effects in various diseases.

Industry

In industrial applications, this compound is utilized in the production of high-performance active pharmaceutical ingredients (HPAPIs). Its low occupational exposure limit (OEL) underlines its importance in cleanroom environments for pharmaceutical manufacturing .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various benzophenone derivatives, confirming that this compound was one of the most effective against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate the zone of inhibition.

Case Study 2: Cancer Cell Apoptosis

Another investigation into the anticancer effects revealed significant morphological changes in treated cancer cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptosis induction. Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting its role as an anticancer agent.

Mécanisme D'action

The mechanism of action of 4-Methyl-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylbenzophenone: A related compound with similar structural features but different functional groups.

4-Methyl-4’-thiomorpholinomethylbenzophenone: Another derivative with variations in the thiomorpholine moiety.

Uniqueness

4-Methyl-4’-thiomorpholinomethylbenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, sets it apart from other similar compounds .

Activité Biologique

4-Methyl-4'-thiomorpholinomethyl benzophenone is a benzophenone derivative known for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a benzophenone core with a thiomorpholine moiety, which contributes to its biological activity. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Anticancer Properties

Recent studies have indicated that benzophenone derivatives exhibit significant anticancer activity. For instance, a study synthesized several benzophenones and evaluated their cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HL-60 (leukemia) | 0.48 |

| A-549 (lung) | 0.82 | |

| SMMC-7721 (liver) | 0.26 | |

| SW480 (colon) | 0.99 |

These results suggest that this compound has a potent inhibitory effect on cell proliferation across multiple cancer types, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of benzophenones have also been documented. A study evaluated the antibacterial activity of various benzophenone derivatives against both Gram-positive and Gram-negative bacteria:

| Compound | Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 10.0 |

| Escherichia coli | 25.0 |

These findings demonstrate the compound's effectiveness against common bacterial pathogens, suggesting its utility in treating infections .

Anti-inflammatory Effects

Benzophenones have been recognized for their anti-inflammatory properties as well. In vitro studies showed that certain derivatives could inhibit lipopolysaccharide-induced nitric oxide production in macrophage cells:

| Compound | IC50 (μM) |

|---|---|

| Dimeric Benzophenones | 8.8 - 18.1 |

This indicates that similar compounds may possess anti-inflammatory effects, making them candidates for further investigation in inflammatory diseases .

Case Study 1: Antitumor Mechanisms

A comprehensive investigation into the antitumor mechanisms of benzophenone derivatives revealed that they interact with key signaling pathways involved in cell proliferation and apoptosis. Network pharmacology analyses identified several target genes such as AKT1 and CASP3 that are crucial in cancer biology .

Case Study 2: Safety Evaluation

The European Food Safety Authority (EFSA) conducted a safety evaluation of 4-methylbenzophenone due to its presence in food packaging materials. The assessment concluded that while it is likely to be a non-genotoxic carcinogen, short-term exposure at low levels does not pose significant health risks . This highlights the importance of understanding both the beneficial and adverse effects of such compounds.

Propriétés

IUPAC Name |

(4-methylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-2-6-17(7-3-15)19(21)18-8-4-16(5-9-18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGCJZZOIOYLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642899 | |

| Record name | (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-28-0 | |

| Record name | Methanone, (4-methylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.